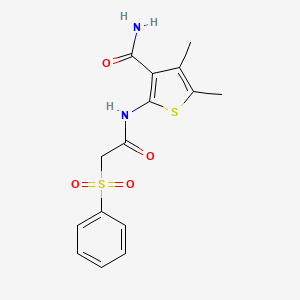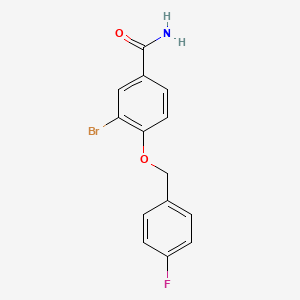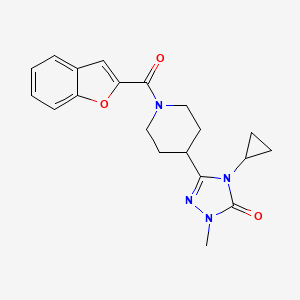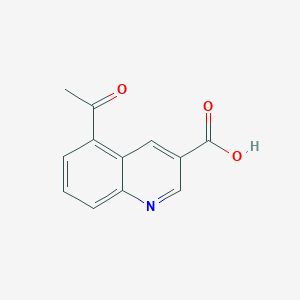
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on N-alkyl substituted urea derivatives has demonstrated that compounds bearing morpholine moieties and fluoro substituents exhibit potent antimicrobial activities against Gram-positive and Gram-negative bacteria as well as fungi. These findings suggest that compounds with similar structural features, including 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea, could be explored for their antibacterial and antifungal properties (Qing-Zhong Zheng et al., 2010).
Sensing and Detection Applications
Fluorophore-based chemosensors incorporating urea functionalities have shown the ability to distinguish between neutral ureas and their salts, providing a different optical response for each type of compound. This indicates the potential of incorporating 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea in the development of novel tools for chemical analysis and sensing applications (Yoni Engel et al., 2007).
Material Science and Chemistry
In material science, urea derivatives have been utilized in the creation of fluorescent dyes and sensors. For example, a Boranil fluorophore bearing a nitro-phenyl group was modified into amide, imine, urea, and thiourea derivatives, serving as fluorescent dyes. Such derivatives offer potential for the development of new materials with specific optical properties, suggesting that 1-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3-(m-tolyl)urea could contribute to novel fluorescent materials or as part of sensing devices (Denis Frath et al., 2012).
Biological Studies
Compounds with urea functionalities have been explored for their interaction with biological molecules, highlighting the role of urea derivatives in studying protein stability, osmolyte effects, and enzyme inhibition. The interactions of urea and methylamine mixtures with proteins suggest that derivatives of urea could be useful in biochemical studies related to osmolyte effects on protein function and stability (T. Lin & S. N. Timasheff, 1994).
Propriétés
IUPAC Name |
1-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-15-3-2-4-18(13-15)23-20(25)22-14-19(24-9-11-26-12-10-24)16-5-7-17(21)8-6-16/h2-8,13,19H,9-12,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUMLSZXIPMLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2550217.png)

![2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2550220.png)
![[5-(3-Fluorophenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2550221.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pyridine-3-sulfonamide](/img/structure/B2550222.png)


![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)




